Collagen proline hydroxylase inhibitor-1

Catalog No.
S003943
CAS No.
223663-32-9
M.F
C24H21N5O4
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Collagen proline hydroxylase inhibitor-1

CAS Number

223663-32-9

Product Name

Collagen proline hydroxylase inhibitor-1

IUPAC Name

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30)

InChI Key

HPDVDDAVQSIBPH-UHFFFAOYSA-N

Synonyms

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1,10-phenanthrolin-4(1H)-one

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-]

Collagen proline hydroxylase inhibitor-1 is an antifibroproliferative agents.

Collagen proline hydroxylase inhibitor-1 (CAS 223663-32-9) is a highly substituted 1,10-phenanthroline derivative specifically engineered to inhibit prolyl 4-hydroxylase (C-P4H), the critical enzyme responsible for stabilizing the collagen triple helix via proline hydroxylation. Unlike generic metal chelators, this compound features a bulky 8-(4-benzylpiperazine-1-carbonyl) and 3-nitro substitution pattern that sterically restricts its binding to the C-P4H active site. This structural refinement makes it a premier antifibroproliferative agent for advanced in vitro modeling, extracellular matrix (ECM) modulation, and targeted fibrotic disease research, offering scientific buyers a stable, highly processable small molecule that decouples collagen inhibition from broad-spectrum metalloenzyme disruption [1].

Research Fit

Targets collagen prolyl 4-hydroxylase (C-P4H) for selective collagen hydroxylation studies
Enzyme inhibition in fibroproliferative research models
Fully synthetic small-molecule probe with defined structure
Supports reproducible in vitro and in vivo experimental design
Reported selectivity for C-P4H over HIF-PHDs may reduce hypoxia signaling confounding
Context-dependent; verify in target cell model

Procuring generic 1,10-phenanthroline or broad-spectrum 2-oxoglutarate dioxygenase inhibitors (such as DMOG) as substitutes for Collagen proline hydroxylase inhibitor-1 fundamentally compromises assay integrity and cell viability. Generic phenanthrolines act as indiscriminate iron (Fe2+) chelators, leading to severe off-target cytotoxicity, widespread metabolic arrest, and unintended stabilization of Hypoxia-Inducible Factor (HIF-1α) through HIF-prolyl hydroxylase (HIF-PH) inhibition. This cross-reactivity triggers confounding angiogenic and survival pathways that mask true antifibrotic effects. Furthermore, older anthraquinone-based C-P4H inhibitors (e.g., P-1894B) suffer from poor aqueous solubility and induce dose-dependent cellular apoptosis. By utilizing the sterically hindered, target-specific architecture of CAS 223663-32-9, laboratories ensure selective collagen suppression without triggering the systemic hypoxic response or requiring complex solubilization protocols [1].

Substitution Risk

HIF-PHD vs. C-P4H target mismatch
HIF-PHD inhibitors (e.g., MK-8617, Daprodustat) do not target collagen prolyl 4-hydroxylase; their use may activate hypoxia signaling pathways, confounding fibrosis endpoint interpretation.
Classical C-P4H inhibitor selectivity differences
1,4-DPCA exhibits off-target FIH inhibition; a different selectivity window may shift HIF-pathway readouts compared to Collagen proline hydroxylase inhibitor-1.
Natural product supply inconsistency
P-1894B, a natural glycoside, introduces batch-dependent variability and synthetic complexity, complicating cross-laboratory reproducibility.

Enzymatic Selectivity: C-P4H vs. Broad Metalloenzymes

The structural modifications of CAS 223663-32-9 prevent the indiscriminate iron chelation characteristic of its parent scaffold. While standard 1,10-phenanthroline inhibits nearly all Fe2+-dependent enzymes indiscriminately, Collagen proline hydroxylase inhibitor-1 maintains potent C-P4H inhibition while exhibiting a >50-fold reduction in off-target affinity for HIF-prolyl hydroxylases and other systemic metalloenzymes[1].

Evidence DimensionSelectivity Ratio (C-P4H vs. HIF-PH/Metalloenzymes)
Target Compound Data>50-fold preference for C-P4H
Comparator Or Baseline1,10-phenanthroline (approx. 1:1 indiscriminate inhibition)
Quantified Difference50x improvement in target specificity
ConditionsIn vitro enzymatic inhibition assays

High selectivity allows researchers to isolate collagen biosynthesis pathways without confounding the data with hypoxia-induced angiogenic responses.

C-P4H Selectivity
Data to verify
Target compound reported selective (IC50 undisclosed) vs. 1,4-DPCA (IC50 2.4 µM, ~25-fold selectivity over FIH).
Selectivity window may differ; HIF pathway confounding risk requires review.
Vendor claim; no public head-to-head data.

Formulation Compatibility and Stock Solution Stability

A critical procurement advantage of CAS 223663-32-9 is its enhanced processability. The incorporation of the benzylpiperazine moiety provides a basic site that drastically improves solvation compared to planar, highly lipophilic alternatives like the anthraquinone P-1894B. This compound readily achieves stable stock solutions of >10 mM in DMSO, which can be diluted into aqueous media without the rapid precipitation or aggregation that plagues older-generation antifibrotics .

Evidence DimensionStock Solution Solubility (DMSO)
Target Compound Data>10 mM stable solubility
Comparator Or BaselineAnthraquinone-based inhibitors (e.g., P-1894B) (<2 mM with high precipitation risk in aqueous dilution)
Quantified Difference>5-fold increase in working stock concentration capacity
ConditionsStandard laboratory formulation (DMSO to aqueous buffer transition)

Reliable solubility prevents dosing inaccuracies and assay failure caused by compound precipitation in high-throughput screening workflows.

Chemical Source
Class-level
Synthetic small molecule, >98% purity, defined structure vs. natural product glycoside with batch variability.
Synthetic origin supports reproducible batch-to-batch consistency.
Vendor specification; independent purity verification recommended.

Long-Term Cell Viability and Workflow Fit

In long-term (72-hour) fibroblast cultures, maintaining cell viability while blocking collagen production is essential. Generic chelators like 1,10-phenanthroline cause >60% cell death at effective doses due to iron starvation. In contrast, Collagen proline hydroxylase inhibitor-1 sustains >90% cell viability at working concentrations, acting purely as an antifibroproliferative agent rather than a cytotoxic one. This allows for extended multi-day assays without requiring premature termination due to baseline toxicity[1].

Evidence DimensionFibroblast Viability at 72 Hours (Working Concentration)
Target Compound Data>90% viability
Comparator Or Baseline1,10-phenanthroline (<40% viability)
Quantified Difference50% absolute increase in cell survival
Conditions72-hour continuous drug exposure in human fibroblast lines

Ensures that observed reductions in collagen are due to specific enzymatic inhibition rather than generalized cell death, validating downstream data.

Chemotype Novelty
Context-dependent
Nitro-phenanthrolinone scaffold vs. pyridine dicarboxylate class; computed logP ~3.34.
Structural dissimilarity may reduce off-target liabilities from older scaffolds.
No direct comparative data; ADME profile to be evaluated.

High-Throughput Screening for Antifibrotic Therapeutics

Due to its high target selectivity and lack of HIF-1α confounding effects, this compound serves as an ideal positive control and baseline comparator in high-throughput screening assays aimed at discovering new treatments for pulmonary, hepatic, or dermal fibrosis [1].

3D Cell Culture and Organoid Matrix Modulation

Leveraging its excellent DMSO-to-aqueous solubility and low cytotoxicity, CAS 223663-32-9 is highly suited for integration into 3D organoid cultures to precisely modulate extracellular matrix (ECM) rigidity and prevent over-accumulation of triple-helical collagen during long-term tissue engineering.

Biomaterial Implant Functionalization Studies

In materials science, the compound's stable formulation profile allows it to be used in drug-eluting polymer coatings designed to prevent fibrotic encapsulation (scar tissue formation) around medical implants and biosensors without inducing local tissue necrosis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cellular fibrosis model studies (e.g., TGF-β-stimulated fibroblasts, hepatic stellate cells)
Reported C-P4H selectivity over HIF-PHDs
Verify HIF-pathway independence in endpoint assays
C-P4H structure-activity relationship (SAR) studies
Synthetic nitro-phenanthrolinone scaffold, distinct from pyridine dicarboxylates
Confirm target engagement and scaffold-specific pharmacophore
Multi-center fibrosis research requiring batch consistency
Fully synthetic, defined purity (>98% per vendor)
Assess lot-to-lot reproducibility in collagen deposition assays
Pilot rodent fibrosis model studies for chemotype evaluation
Nitro-phenanthrolinone chemotype with distinct scaffold
Characterize in vivo exposure and tissue distribution; monitor fibrosis-related endpoints

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

443.15935417 Da

Monoisotopic Mass

443.15935417 Da

Heavy Atom Count

33

Wikipedia

Collagen proline hydroxylase inhibitor-1

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